molecular formula C8H7ClO3 B1664125 3-Chloro-4-hydroxyphenylacetic acid CAS No. 33697-81-3

3-Chloro-4-hydroxyphenylacetic acid

Cat. No.: B1664125
CAS No.: 33697-81-3
M. Wt: 186.59 g/mol
InChI Key: IYTUKSIOQKTZEG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7ClO3. It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor. This compound is a major chlorinated metabolite of chlorotyrosine and has significant applications in various scientific fields .

Preparation Methods

The synthesis of 3-chloro-4-hydroxyphenylacetic acid can be achieved through several methods. One common synthetic route involves the reaction of o-chlorophenol with glyoxylic acid to produce 3-chloro-4-hydroxy-mandelic acid, which is then reduced to form this compound . Another method involves the reduction and chlorination of p-nitrobenzoic acid . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-Chloro-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-4-hydroxyphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxyphenylacetic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake. This disruption affects various physiological processes in plants, including growth and development . The molecular targets and pathways involved include auxin transport proteins and related signaling pathways.

Comparison with Similar Compounds

3-Chloro-4-hydroxyphenylacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various applications.

Properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUKSIOQKTZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187381
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33697-81-3
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33697-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chloro-p-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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